molecular formula C7H12O3 B6597863 propanoyl butanoate CAS No. 874525-73-2

propanoyl butanoate

Cat. No. B6597863
CAS RN: 874525-73-2
M. Wt: 144.17 g/mol
InChI Key: CVEMRMYVCNTJJV-UHFFFAOYSA-N
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Description

Propanoyl butanoate, also known as 3-Methylbutanoic acid or 3-methylbutyric acid, is an organic compound that is found naturally in many plants and animals. It is an important intermediate in biochemical pathways and is used in the synthesis of many compounds. It has several interesting biological activities, including anti-inflammatory, anti-bacterial, and anti-fungal effects.

Scientific Research Applications

Propanoyl butanoate has several scientific research applications, including in drug discovery, biocatalysis, and metabolic engineering. In drug discovery, propanoyl butanoate has been used as a starting material for the synthesis of several novel compounds with potential therapeutic applications. In biocatalysis, propanoyl butanoate can be used as a substrate for the production of a variety of compounds, including pharmaceuticals, food additives, and industrial chemicals. In metabolic engineering, propanoyl butanoate can be used to optimize metabolic pathways for the production of desired compounds.

Mechanism of Action

The mechanism of action of propanoyl butanoate is not fully understood. However, it is believed to be involved in the regulation of several metabolic pathways, including glycolysis, fatty acid oxidation, and amino acid metabolism. It is also thought to have anti-inflammatory and anti-bacterial effects, and to be involved in the regulation of cell growth and differentiation.
Biochemical and Physiological Effects
Propanoyl butanoate has several biochemical and physiological effects. It has been shown to increase the activity of enzymes involved in glycolysis, fatty acid oxidation, and amino acid metabolism. It has also been shown to have anti-inflammatory and anti-bacterial effects, and to be involved in the regulation of cell growth and differentiation. In addition, propanoyl butanoate has been shown to have anti-fungal effects, and to be involved in the regulation of the immune system.

Advantages and Limitations for Lab Experiments

Propanoyl butanoate has several advantages for use in lab experiments. It is a relatively inexpensive compound, and it is readily available from commercial sources. In addition, it is easy to synthesize and can be used in a variety of biochemical and physiological experiments. However, there are also some limitations to its use in lab experiments. For example, it is not very stable and can degrade rapidly in the presence of heat or light. In addition, it can be toxic if not used properly.

Future Directions

The future directions of propanoyl butanoate research are numerous. For example, further research could be conducted to better understand its mechanism of action and its biochemical and physiological effects. In addition, further research could be conducted to explore its potential therapeutic applications, such as in the treatment of inflammation and bacterial infections. Finally, further research could be conducted to explore its potential applications in metabolic engineering and biocatalysis.

Synthesis Methods

Propanoyl butanoate can be synthesized by a variety of methods, including chemical synthesis, enzymatic synthesis, and microbial synthesis. Chemical synthesis involves the reaction of 3-butyne-2-one with hydrochloric acid, followed by esterification with propanoic acid to form propanoyl butanoate. Enzymatic synthesis involves the use of enzymes such as alcohol dehydrogenases and esterases to catalyze the reaction of 3-butyne-2-one with propanoic acid to form propanoyl butanoate. Microbial synthesis involves the use of microorganisms such as bacteria and fungi to catalyze the reaction of 3-butyne-2-one with propanoic acid to form propanoyl butanoate.

properties

IUPAC Name

propanoyl butanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12O3/c1-3-5-7(9)10-6(8)4-2/h3-5H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVEMRMYVCNTJJV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)OC(=O)CC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

144.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Propanoyl butanoate

CAS RN

874525-73-2
Record name propanoyl butanoate
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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